molecular formula C15H22N2O3 B7140422 N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide

N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide

Cat. No.: B7140422
M. Wt: 278.35 g/mol
InChI Key: USUSHAMAHAIDAC-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyridine ring substituted with two methyl groups at positions 2 and 6, an oxane (tetrahydropyran) ring, and a propanamide group

Properties

IUPAC Name

N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-3-4-14(12(2)16-11)17-15(18)7-10-20-13-5-8-19-9-6-13/h3-4,13H,5-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUSHAMAHAIDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)CCOC2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide typically involves the following steps:

    Formation of the Pyridine Derivative: Starting from 2,6-dimethylpyridine, the compound is often functionalized at the 3-position through halogenation or other electrophilic substitution reactions.

    Oxane Ring Introduction: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine derivative is replaced by an oxane-containing nucleophile.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the oxane-substituted pyridine derivative with a propanoyl chloride or an equivalent reagent under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield 2,6-dimethylpyridine-3-carboxylic acid, while reduction of the amide group may yield the corresponding amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)ethanamide: Similar structure with an ethanamide group instead of propanamide.

Uniqueness

N-(2,6-dimethylpyridin-3-yl)-3-(oxan-4-yloxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure may also influence its physical properties, such as solubility and stability.

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